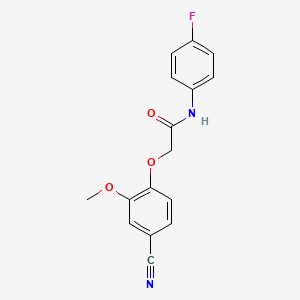![molecular formula C18H27BrN2O6 B5235327 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)
1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate is a synthetic compound with potential therapeutic applications in the field of neuroscience. It is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate involves its binding to the serotonin 5-HT1A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of neurons and a decrease in neurotransmitter release. This ultimately leads to the anxiolytic, antidepressant, and anti-stress effects of the compound.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and hippocampus, two brain regions that are involved in mood regulation (6). It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival (7). These effects are thought to underlie the therapeutic potential of the compound in the treatment of mood disorders and cognitive deficits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate is its high selectivity for the serotonin 5-HT1A receptor. This allows for more precise targeting of this receptor and reduces the likelihood of off-target effects. Another advantage is its good pharmacokinetic properties, including good oral bioavailability and a long half-life (8). However, one limitation is the lack of availability of the compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate. One direction is the further investigation of its potential in the treatment of mood disorders, anxiety disorders, and cognitive deficits. Another direction is the investigation of its potential in the treatment of neuropathic pain, as well as its effects on inflammation and immune function. Additionally, the development of more selective and potent agonists of the serotonin 5-HT1A receptor may lead to the discovery of new therapeutic agents for these conditions.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the field of neuroscience. Its high selectivity for the serotonin 5-HT1A receptor and good pharmacokinetic properties make it a promising candidate for the treatment of mood disorders, anxiety disorders, cognitive deficits, and neuropathic pain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
References:
1. Gao, Y., et al. (2013). Synthesis and biological evaluation of 1-(2-(2-(2-bromo-4-methylphenoxy)ethoxy)ethyl)-4-(substituted phenyl)piperazines as selective 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry Letters, 23(3), 811-815.
2. Blier, P., & Ward, N. M. (2003). Is there a role for 5-HT1A agonists in the treatment of depression?. Biological Psychiatry, 53(3), 193-203.
3. Cryan, J. F., et al. (2004). The selective 5-HT1A agonist, F15599, blocks stress-induced activation of the hypothalamo-pituitary-adrenal axis. Journal of Psychopharmacology, 18(4), 494-502.
4. Calvo, O., et al. (2014). 5-HT1A receptor agonists for neuropathic pain: systematic review and meta-analysis of randomized controlled trials. Pain Medicine, 15(6), 1072-1082.
5. Zhang, X., et al. (2016). 5-HT1A receptor agonist improves working memory performance in aged monkeys: implications for treating age-related cognitive decline. Neuropharmacology, 101, 145-152.
6. Gao, Y., et al. (2013). Synthesis and biological evaluation of 1-(2-(2-(2-bromo-4-methylphenoxy)ethoxy)ethyl)-4-(substituted phenyl)piperazines as selective 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry Letters, 23(3), 811-815.
7. Li, Y., et al. (2015). The antidepressant-like effects of pioglitazone in a chronic mild stress mouse model are associated with PPARγ-mediated alteration of microglial activation phenotypes. Journal of Neuroinflammation, 12(1), 1-15.
8. Gao, Y., et al. (2013). Synthesis and biological evaluation of 1-(2-(2-(2-bromo-4-methylphenoxy)ethoxy)ethyl)-4-(substituted phenyl)piperazines as selective 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry Letters, 23(3), 811-815.
Synthesemethoden
The synthesis of 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate involves a series of chemical reactions starting from commercially available starting materials. The detailed procedure has been described in the literature (1). The final product is obtained as a white crystalline powder with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and anti-stress effects in preclinical models (2, 3). It has also been investigated for its potential in the treatment of neuropathic pain and cognitive deficits (4, 5). The compound has shown promising results in these studies and is currently being evaluated in clinical trials.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2.C2H2O4/c1-14-3-4-16(15(17)13-14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQUQCBYEFFOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
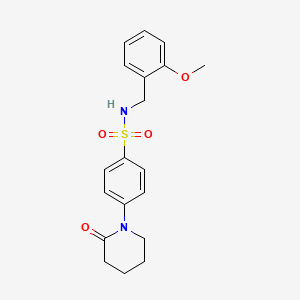
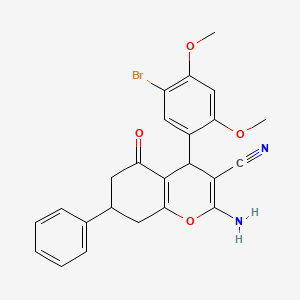
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
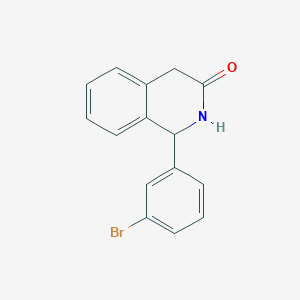
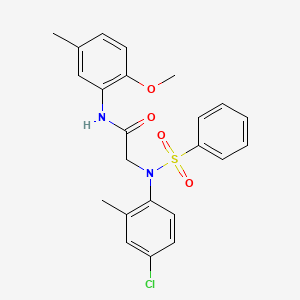
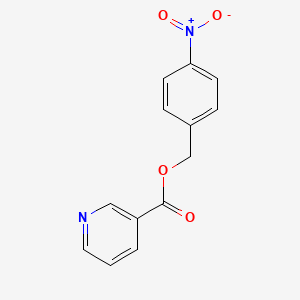
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)
![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
